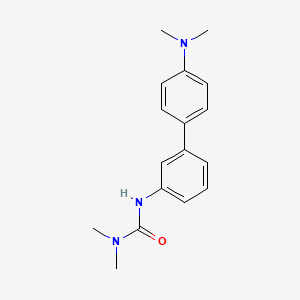

Atglistatin

Cat. No. B605667

Key on ui cas rn:

1469924-27-3

M. Wt: 283.37 g/mol

InChI Key: AWOPBSAJHCUSAS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09206115B2

Procedure details

Lipolysis of 3T3-L1 cells. 3T3-L1 fibroblasts (CL-173) were obtained from ATCC (Teddington, UK) and cultivated in DMEM containing 4.5 g/liter glucose and L-glutamine (Invitrogen) supplemented with 10% FCS and antibiotics under standard conditions. Cells were seeded in 12 well plates and two days after confluence, medium was changed to DMEM supplemented with 10% FCS containing 10 μg/ml insulin (Sigma-Aldrich), 0.25 μM (0.4 μg/ml) dexamethasone (Sigma-Aldrich), and 500 μM isobutylmethylxanthine (Sigma-Aldrich). After 3 and 5 days, medium was changed to DMEM supplemented with 10% FCS containing 10 μg/ml and 0.5 μg/ml insulin, respectively. On day 7 of differentiation the cells were incubated ON in the absence of insulin. Cells were used at day 8 of differentiation. Therefore cells were preincubated with 0, 0.1, 1, 10, or 50 μM of Atglistatin in the presence or absence of 10 μM Hi 76-0079 (NNC 0076-0000-0079, provided by Novo Nordisk, Denmark) for 2 h. Then, the medium was replaced by DMEM containing 2% BSA (fatty acid free, Sigma, St. Louis, Mo.), 10 μM forskolin, and 0, 0.1, 1, 10, or 50 μM of Atglistatin in the presence or absence of 10 μM Hi 76-0079 for 1h. The release of FFA and glycerol in the media was determined using commercial kits (NEFA C, WAKO, free glycerol reagent, Sigma). Protein concentration was determined using BCA reagent (Pierce) after extracting total lipids using hexane:isopropanol (3:2), and lysing the cells using SDS:NaOH (0.3%:0.1 N).

[Compound]

Name

CL-173

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

O=[CH:2][C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.N[C@H](C(O)=O)CC[C:17](=O)[NH2:18].C[C@H]1[C@](O)(C(CO)=O)[C@:40]2(C)[C@H:26]([C@H:27]3[C@:37](F)([C@@H](O)C2)[C@:36]2(C)[C:30](=CC(C=C2)=O)[CH2:29][CH2:28]3)[CH2:25]1.C[CH:52]([CH2:54][N:55]1[C:64](=[O:65])[N:63]([CH3:66])[C:61](=O)C2N=CNC1=2)[CH3:53]>>[CH3:2][N:18]([C:30]1[CH:36]=[CH:37][C:27]([C:26]2[CH:40]=[CH:53][CH:52]=[C:54]([NH:55][C:64]([N:63]([CH3:61])[CH3:66])=[O:65])[CH:25]=2)=[CH:28][CH:29]=1)[CH3:17]

|

Inputs

Step One

[Compound]

|

Name

|

CL-173

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CCC(N)=O)C(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)CN1C2=C(N=CN2)C(=O)N(C1=O)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were seeded in 12 well plates and two days

|

|

Duration

|

2 d

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 3 and 5 days, medium

|

|

Duration

|

5 d

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 10 μg/ml and 0.5 μg/ml insulin

|

WAIT

|

Type

|

WAIT

|

|

Details

|

On day 7 of differentiation the cells were incubated ON in the absence of insulin

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Cells were used at day

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)N(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MOLARITY |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |